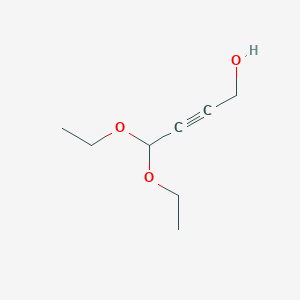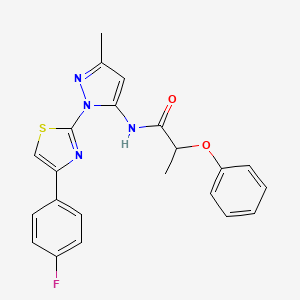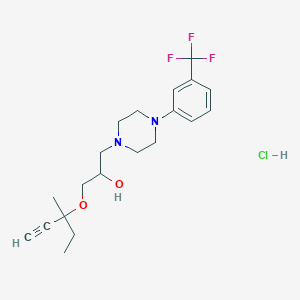![molecular formula C22H17F4N7O B2449321 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 920367-69-7](/img/structure/B2449321.png)
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a triazolopyrimidine, a piperazine, and a trifluoromethylphenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . Piperazine is a common moiety in pharmaceutical drugs known for its versatile biological activities. The trifluoromethylphenyl group is a common feature in many bioactive molecules, contributing to their lipophilicity and metabolic stability.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine ring attached to a piperazine ring and a trifluoromethylphenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Dipolar Cycloaddition Reaction
In the field of medicinal chemistry, a study developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, including compounds with similar structures to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone. These compounds demonstrated robust P2X7 receptor occupancy and were advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
5-HT2 Antagonist Activity
A series of compounds, including triazolo and pyrimidin derivatives, were synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. These derivatives exhibited significant 5-HT2 antagonist activity, with potential implications for central nervous system disorders (Watanabe et al., 1992).
Dipeptidyl Peptidase Inhibition
Research involving a compound structurally similar to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone showed its application as a dipeptidyl peptidase IV inhibitor, indicating its potential in treating type 2 diabetes. The study focused on its metabolism, excretion, and pharmacokinetics in rats, dogs, and humans (Sharma et al., 2012).
Antibacterial Activity
A new series of novel triazole analogues of piperazine, including structures related to the queried compound, was synthesized. These compounds exhibited significant antibacterial activity against human pathogenic bacteria, making them potential molecules for further development in antibacterial therapies (Nagaraj et al., 2018).
Sodium Channel Blocker and Anticonvulsant Agents
A series of novel triazinyl pyrrolidinyl methanone derivatives were synthesized and evaluated for their anticonvulsant activities. One compound, in particular, showed potent activity and a higher protective index than the reference drug phenytoin, suggesting its potential as an anticonvulsant agent (Malik & Khan, 2014).
Future Directions
properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-5-2-6-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-7-9-32(10-8-31)21(34)14-3-1-4-15(11-14)22(24,25)26/h1-6,11-13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQYDGMOBLMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

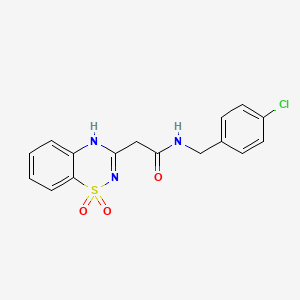
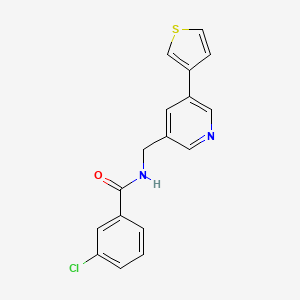
![1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2449242.png)
![2-[3-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2449246.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2449247.png)
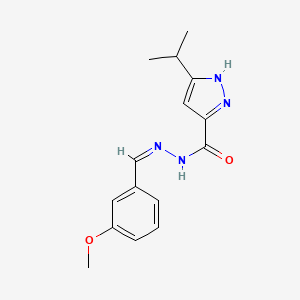
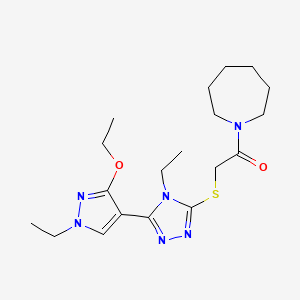
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2449253.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2449254.png)
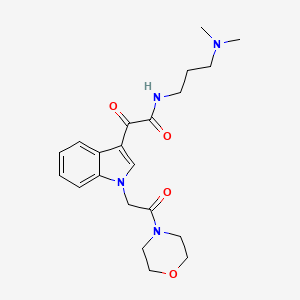
![1-{3-[(2-Methylbutan-2-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B2449256.png)
